

"Sodium linolenate" quality control and purity assessment for research

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Compound of Interest

Compound Name: **Sodium linolenate**

Cat. No.: **B163251**

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Sodium Linolenate Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of **sodium linolenate** for research applications.

Frequently Asked Questions (FAQs)

1. What is **Sodium Linolenate** and what are its common research applications?

Sodium linolenate is the sodium salt of linolenic acid, an essential omega-3 polyunsaturated fatty acid. In research, it is utilized in studies related to fatty acid metabolism, cell signaling pathways, and as a component in cell culture media. It also finds applications in the formulation of emulsifiers, surfactants, and stabilizers in the food, cosmetic, and pharmaceutical industries.

[\[1\]](#)

2. What are the typical purity specifications for research-grade **sodium linolenate**?

Research-grade **sodium linolenate** is typically available in purities of $\geq 95\%$ or $> 99\%$.[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#) The required purity will depend on the sensitivity of the specific application.

3. How should I properly store **sodium linolenate**?

Sodium linolenate is sensitive to air, light, and moisture and can decompose if not stored correctly.[\[5\]](#)[\[6\]](#) It should be stored in a tightly sealed container, under an inert gas, in a cool, dry,

and well-ventilated place.^[6] The recommended storage temperature is typically -20°C or below.^{[1][2][3][6]}

4. How do I prepare a stock solution of **sodium linolenate**?

Sodium linolenate is soluble in organic solvents like ethanol (approximately 1.5 mg/ml) and is sparingly soluble in aqueous buffers.^[3] To prepare an aqueous solution, it is recommended to first dissolve the **sodium linolenate** in ethanol and then dilute it with the aqueous buffer of choice.^[3] It is advised not to store the aqueous solution for more than one day.^[3]

5. What are the potential impurities in **sodium linolenate**?

Potential impurities can include other fatty acid salts (such as oleate and palmitate), isomers of linolenic acid, and oxidation products. The presence of these impurities can arise from the manufacturing process or from degradation during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of **sodium linolenate** in experimental settings.

Problem	Possible Cause	Recommended Solution
Inconsistent experimental results	Degradation of sodium linolenate due to improper storage.	Ensure the product has been stored at -20°C or below, protected from light and air. [1] [2] [3] [6] For sensitive experiments, use a fresh vial or lot of the compound.
Presence of impurities or isomers.	Verify the purity of the sodium linolenate using an appropriate analytical method such as HPLC or GC-MS. Consider purchasing a higher purity grade if necessary.	
Precipitation in aqueous solution	Low solubility of sodium linolenate in aqueous buffers.	Prepare the aqueous solution by first dissolving the compound in ethanol and then diluting with the buffer. [3] Avoid storing aqueous solutions for extended periods. [3]
Low cell viability or unexpected cellular response	Cytotoxicity from high concentrations of the compound or impurities.	Perform a dose-response curve to determine the optimal concentration for your cell type. Ensure the purity of the sodium linolenate is adequate for your application.
Oxidation of the fatty acid.	Prepare solutions fresh before use. Purge the solvent with an inert gas before dissolving the sodium linolenate. [3]	

Quality Control and Purity Assessment

Accurate assessment of the purity of **sodium linolenate** is critical for the reproducibility of research results. The following tables summarize key product specifications and analytical

techniques for quality control.

Product Specifications

Parameter	Specification
CAS Number	822-17-3 [1] [2]
Molecular Formula	C ₁₈ H ₃₁ NaO ₂ [1] [2]
Molecular Weight	302.43 g/mol [1] [2]
Appearance	White to off-white or pale yellow powder/crystalline solid [1] [3] [5]
Purity (by Titration)	≥95% [1] [4]
Purity (by GC/HPLC)	>99% [2]

Analytical Methods for Purity Assessment

Technique	Purpose	Key Considerations
Gas Chromatography-Mass Spectrometry (GC-MS)	Identification and quantification of fatty acid methyl esters (FAMEs) to determine the fatty acid profile and detect volatile impurities.	Requires derivatization of the sodium salt to its methyl ester.
High-Performance Liquid Chromatography (HPLC)	Separation and quantification of sodium linolenate from other fatty acid salts and impurities. Silver ion HPLC (Ag+-HPLC) is particularly useful for separating isomers. ^{[7][8]}	Mobile phase selection is critical for achieving good separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and confirmation of the chemical identity of sodium linolenate. Can also be used for quantitative analysis. ^{[7][8][9]}	Provides detailed structural information but may be less sensitive than chromatographic methods for trace impurities.
Titration	Determination of the total fatty acid salt content.	A simple and cost-effective method for assessing overall purity but does not distinguish between different fatty acids.

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the conversion of **sodium linolenate** to its fatty acid methyl ester (FAME) for GC-MS analysis.

a. Derivatization to FAME:

- Weigh approximately 10 mg of **sodium linolenate** into a glass tube.
- Add 2 mL of 0.5 M NaOH in methanol.

- Heat at 100°C for 5 minutes.
- Cool to room temperature and add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v).
- Heat again at 100°C for 5 minutes.
- Cool and add 2 mL of hexane and 1 mL of saturated NaCl solution.
- Vortex and centrifuge to separate the layers.
- Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

b. GC-MS Analysis:

- Injector: Splitless, 250°C.
- Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 μm film thickness).[10]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]
- Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 10 minutes.
- MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
- Identification: Compare the resulting mass spectra with a reference library (e.g., NIST) and the retention times with a FAME standard mixture.

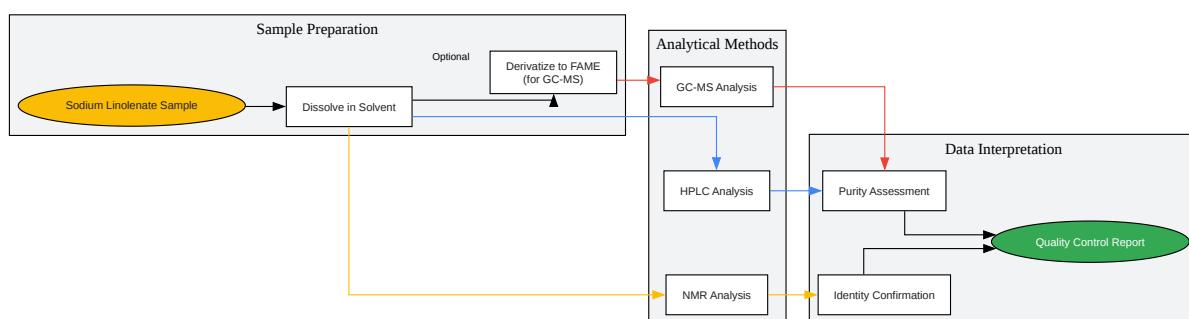
Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the analysis of **sodium linolenate**.

- Sample Preparation: Dissolve a known amount of **sodium linolenate** in the mobile phase to a final concentration of approximately 1 mg/mL.

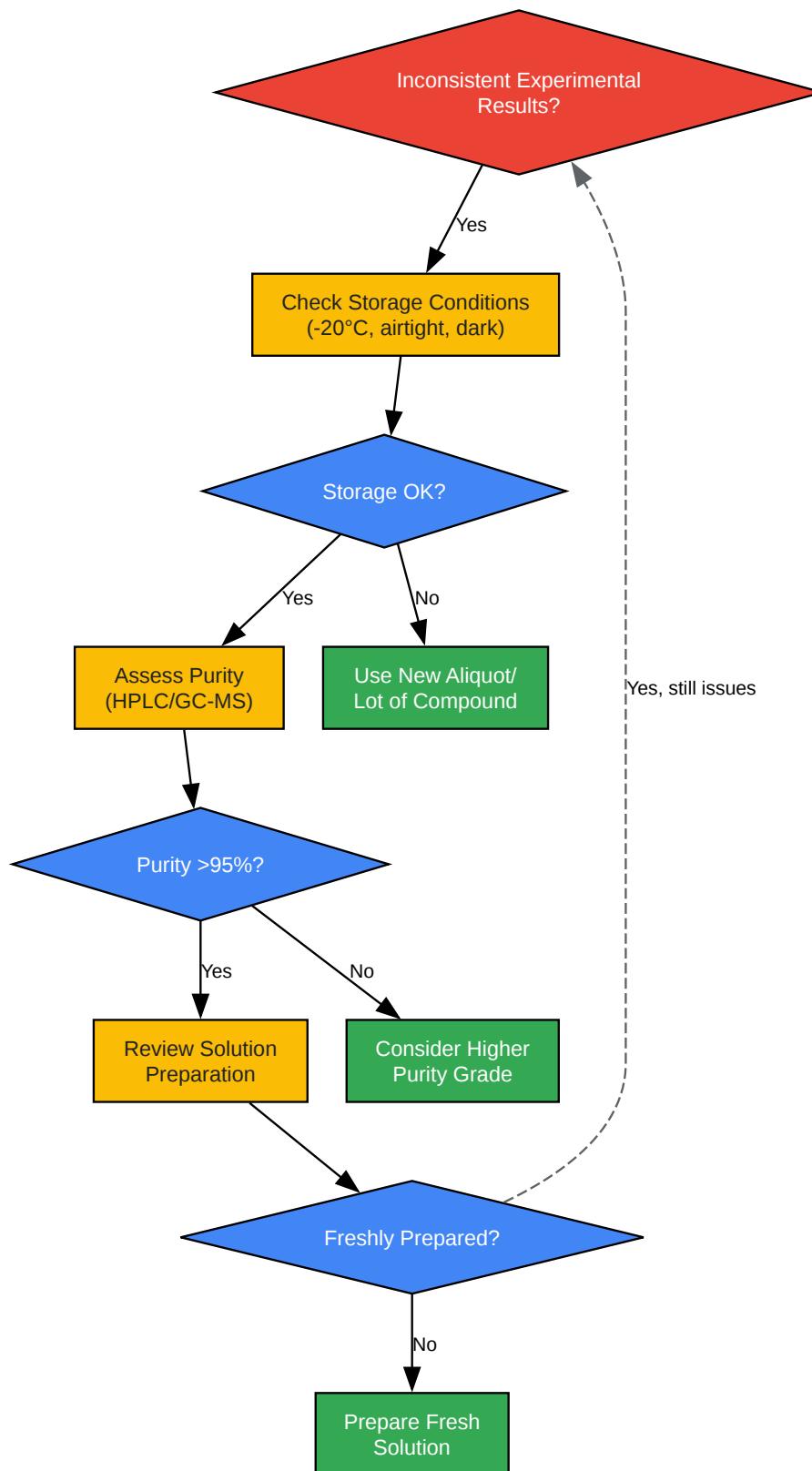
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: Acetonitrile:Water (85:15, v/v) with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 205 nm.
- Injection Volume: 10 µL.
- Quantification: Determine the area percent of the **sodium linolenate** peak relative to all other peaks in the chromatogram.

Visual Guides



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Caption: Workflow for **Sodium Linolenate** Quality Control.

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Caption: Troubleshooting Logic for Inconsistent Results.

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